5,6-dimethyl-2-[(thiophen-2-ylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIMETHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that incorporates a thiophene ring and a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 5,6-DIMETHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Construction of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Coupling of the Thiophene and Triazolopyrimidine Units: The final step involves the coupling of the thiophene ring with the triazolopyrimidine core through a nucleophilic substitution reaction, using reagents such as alkyl halides.
Chemical Reactions Analysis
5,6-DIMETHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Scientific Research Applications
5,6-DIMETHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The unique electronic properties of the thiophene ring make this compound suitable for use in organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds to 5,6-DIMETHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE include:
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2,3,4-trisubstituted thiophenes.
Triazolopyrimidine Derivatives: Compounds like 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H13N5OS |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
5,6-dimethyl-2-(thiophen-2-ylmethylamino)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H13N5OS/c1-7-8(2)14-12-15-11(16-17(12)10(7)18)13-6-9-4-3-5-19-9/h3-5H,6H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
UKYPZDVVKVTZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NCC3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.